4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid 4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0690981
InChI: InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+
SMILES: COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O
Molecular Formula: C10H9NO5S
Molecular Weight: 255.25 g/mol

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid

CAS No.:

Cat. No.: VC0690981

Molecular Formula: C10H9NO5S

Molecular Weight: 255.25 g/mol

* For research use only. Not for human or veterinary use.

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid -

Specification

Molecular Formula C10H9NO5S
Molecular Weight 255.25 g/mol
IUPAC Name (E)-4-[(3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+
Standard InChI Key SKNMQRTWOSRRPT-NSCUHMNNSA-N
Isomeric SMILES COC(=O)C1=C(SC=C1)NC(=O)/C=C/C(=O)O
SMILES COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O
Canonical SMILES COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator